Selective V-ATPase Inhibition in Osteoclasts vs. Omeprazole's Gastric H⁺/K⁺-ATPase Target
WY-47766 is a selective inhibitor of vacuolar H⁺-ATPase (V-ATPase) in osteoclasts, a mechanism distinct from the gastric H⁺/K⁺-ATPase inhibition by omeprazole [1]. This target selectivity is the basis for its investigation as an anti-resorptive agent in bone diseases, a therapeutic area where generic PPIs are not indicated.
| Evidence Dimension | Primary Molecular Target |
|---|---|
| Target Compound Data | Vacuolar H⁺-ATPase (osteoclast) |
| Comparator Or Baseline | Omeprazole: Gastric H⁺/K⁺-ATPase |
| Quantified Difference | Qualitative target difference |
| Conditions | Review of pharmacological profiles |
Why This Matters
This target differentiation is crucial for experiments focused on bone resorption, as generic PPIs will not modulate osteoclast V-ATPase activity.
- [1] Farina C, Gagliardi S. Selective inhibition of osteoclast vacuolar H(+)-ATPase. Curr Pharm Des. 2002;8(23):2033-2048. View Source
